molecular formula C12H9NO B11911982 1-Cyano-8-methoxynaphthalene

1-Cyano-8-methoxynaphthalene

Cat. No.: B11911982
M. Wt: 183.21 g/mol
InChI Key: QDWKPSWUNDCNSK-UHFFFAOYSA-N
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Description

1-Cyano-8-methoxynaphthalene is an organic compound that belongs to the naphthalene family It is characterized by the presence of a cyano group (-CN) at the first position and a methoxy group (-OCH₃) at the eighth position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyano-8-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with dimethyl carbonate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out in a dilute alkaline solution, typically sodium hydroxide or potassium hydroxide, at temperatures between 60-85°C for 3-6 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Cyano-8-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Various substituted naphthalenes.

    Oxidation: Naphthoquinones.

    Reduction: Amino-naphthalenes.

Scientific Research Applications

1-Cyano-8-methoxynaphthalene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Cyano-8-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The cyano group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

1-Cyano-8-methoxynaphthalene can be compared with other naphthalene derivatives such as:

  • 1-Cyano-2-methoxynaphthalene
  • 1-Cyano-4-methoxynaphthalene
  • 1-Cyano-5-methoxynaphthalene

These compounds share similar structural features but differ in the position of the methoxy group, which can significantly influence their chemical properties and reactivity.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

8-methoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C12H9NO/c1-14-11-7-3-5-9-4-2-6-10(8-13)12(9)11/h2-7H,1H3

InChI Key

QDWKPSWUNDCNSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CC=C2)C#N

Origin of Product

United States

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